

What is the chemical structure of HaXS8?

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Compound of Interest		
Compound Name:	HaXS8	
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An In-depth Technical Guide to the Chemical Dimerizer HaXS8

Introduction

HaXS8 is a synthetic, cell-permeable chemical inducer of dimerization (CID) designed for the spatiotemporal control of protein-protein interactions within living cells.[1][2][3] It functions as a bifunctional molecule that covalently and irreversibly crosslinks two separate proteins of interest that have been genetically fused to a HaloTag and a SNAP-tag, respectively.[3][4] This system provides a robust method for manipulating cellular processes, such as signaling pathways, gene expression, and apoptosis, with high specificity and temporal control.[1][5] The covalent nature of the dimerization induced by **HaXS8** makes it particularly suitable for applications where irreversible linkage is desired.[1]

Chemical Structure and Properties

HaXS8 is comprised of three key components: a chloroalkane substrate that specifically binds to the HaloTag, an O6-benzylguanine (BG) substrate that binds to the SNAP-tag, and a flexible linker that connects these two reactive moieties.[1][3][6] The core module is designed to be cell-permeable, allowing it to efficiently access intracellular targets.[1]

The systematic chemical name for **HaXS8** is N-[[4-[[(2-Amino-9-H-purin-6-yl)oxy]methyl]phenyl]methyl]-2-[4-[(18-chloro-3,6,9,12-tetraoxaoctadec-1yl)oxy]-2,3,5,6-tetrafluorophenoxy]acetamide.[2]

Table 1: Physicochemical Properties of HaXS8



Property	Value	Reference
Molecular Formula	C35H43CIF4N6O8	[2]
Molecular Weight	787.2 g/mol	[2]
CAS Number	2080306-25-6	[2]
Purity	≥90% (HPLC)	[2]
Appearance	(Not specified)	
Solubility	Soluble in DMSO (up to 100 mM)	[2]
SMILES	NC1=NC2=C(N=CN2)C(OCC3 =CC=C(CNC(COC4=C(F)C(F) =C(OCCOCCOCCOCCC CCCCI)C(F)=C4F)=O)C=C3)= N1	[2]

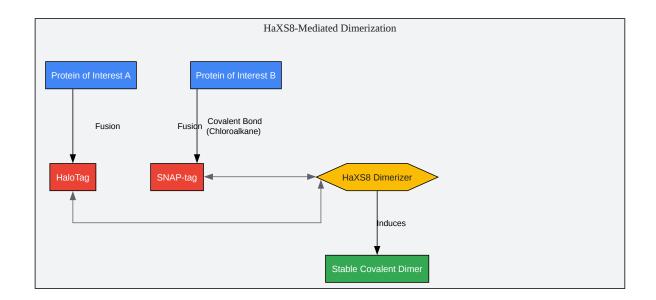
Mechanism of Action

The utility of **HaXS8** lies in its ability to specifically and covalently link two distinct protein tags. The process is a two-step binding event that results in a stable, heterodimerized protein complex.

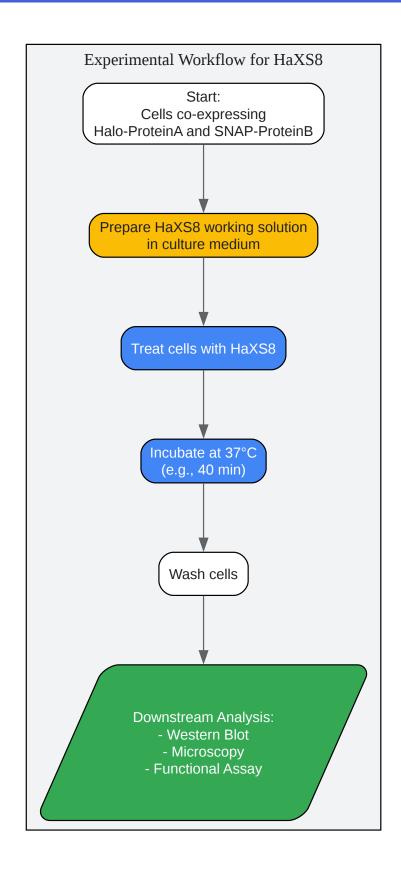
- HaloTag Binding: The chloroalkane moiety of HaXS8 serves as the substrate for the HaloTag, which is a modified bacterial dehalogenase. The chloroalkane enters the active site of the HaloTag and forms an irreversible covalent bond.[3]
- SNAP-tag Binding: The O6-benzylguanine (BG) portion of HaXS8 is a substrate for the SNAP-tag, an engineered O6-alkylguanine-DNA alkyltransferase. The BG group reacts with a cysteine residue in the SNAP-tag's active site, forming a stable thioether bond.[3]

By binding to both tags simultaneously, **HaXS8** effectively acts as a molecular bridge, forcing the two fusion proteins into close proximity. This dimerization is irreversible, providing long-lasting activation or co-localization of the target proteins.[1][3]









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